3-Phenethylazetidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(2-phenylethyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c13-11(8-12-9-11)7-6-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 |
InChI Key |
AUDJEBAPOSBXBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Stereoselective Synthesis of 3 Phenethylazetidin 3 Ol and Chiral Azetidin 3 Ol Scaffolds
Enantioselective Approaches to Azetidin-3-ols
The enantioselective synthesis of azetidin-3-ols can be achieved through several key strategies, including the use of chiral catalysts, asymmetric induction in cyclization reactions, and enzymatic methods.
The use of chiral catalysts to mediate the formation of the azetidine (B1206935) ring is a powerful approach to introduce chirality. Various catalytic systems have been developed for this purpose.
Copper-Catalyzed Cycloadditions: Asymmetric [3+1]-cycloaddition reactions using chiral sabox copper(I) catalysts have been employed to prepare all-cis stereoisomers of tetrasubstituted azetidine-2-carboxylic acids with high stereocontrol. nih.gov Furthermore, copper-catalyzed boryl allylation of azetines with a Cu/bisphosphine catalyst allows for the enantioselective difunctionalization of the azetine ring, leading to chiral 2,3-disubstituted azetidines. acs.org
Gold-Catalyzed Oxidative Cyclization: A flexible method for the synthesis of chiral azetidin-3-ones involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. These chiral sulfonamides are readily prepared with high enantiomeric excess. The resulting azetidin-3-ones can then be reduced to the corresponding azetidin-3-ols. nih.gov
Lanthanide-Catalyzed Aminolysis: Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.org This method is tolerant of various functional groups. frontiersin.org
Other Metal-Based Catalysts: Chiral C2-symmetric 2,4-disubstituted azetidine derivatives have been synthesized and used as chiral ligands in the addition of diethylzinc (B1219324) to aldehydes. researchgate.net Magnesium-catalyzed asymmetric ring-opening of aziridines has also been reported. researchgate.net
A summary of selected chiral catalyst-mediated approaches is presented in the table below.
| Catalyst System | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Chiral sabox copper(I) | [3+1]-Cycloaddition | Tetrasubstituted azetidine-2-carboxylic acids | nih.gov |
| Cu/bisphosphine | Boryl allylation | 2,3-Disubstituted azetidines | acs.org |
| Gold-catalyst | Oxidative cyclization | Azetidin-3-ones | nih.gov |
Asymmetric induction during the ring-closing step is another effective strategy for the synthesis of chiral azetidin-3-ols.
Photochemical Cyclizations: The Norrish-Yang photocyclization of α-aminoacetophenones is a known method for the synthesis of azetidinols. beilstein-journals.org This reaction proceeds via a 1,5-hydrogen abstraction followed by ring closure. beilstein-journals.org Diastereoselective Yang photocyclization reactions in solution have been used to synthesize enantiopure azetidin-3-ol (B1332694) derivatives. uva.es
Anionic Ring-Closure: Diversely substituted N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols in enantiomerically pure form through a sequence involving N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org This method offers predictable diastereoselectivity. organic-chemistry.org
Enzymatic methods, particularly kinetic resolutions, provide a powerful tool for obtaining enantiomerically pure azetidin-3-ols and their precursors. wikipedia.org
Lipase-Mediated Resolutions: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the kinetic resolution of racemic alcohols and amines. wikipedia.orgmdpi.com This can be achieved through enantioselective acylation or hydrolysis. For instance, the kinetic resolution of primary allenic alcohols using crude Porcine pancreatic lipase has been reported with high enantioselectivities. rsc.org A click reaction-aided enzymatic kinetic resolution has also been developed for secondary alcohols. rsc.org
Dynamic Kinetic Resolution (DKR): DKR combines enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. wikipedia.org Chemoenzymatic DKR has been successfully applied to the resolution of secondary alcohols using a combination of a lipase and a ruthenium racemization complex. wikipedia.org
Diastereoselective Control in 3-Substituted Azetidine Synthesis
The synthesis of 3-substituted azetidines with control over the relative stereochemistry is crucial for accessing specific isomers of compounds like 3-phenethylazetidin-3-ol.
From Baylis-Hillman Adducts: A novel one-pot, highly diastereoselective synthesis of substituted 3-nitroazetidines has been developed from Baylis-Hillman alcohols and their corresponding aldehydes. rsc.org This method exclusively affords the trans isomers. rsc.org
From 1,3-Amino Alcohols: The diastereospecific synthesis of enantiomerically pure polysubstituted azetidines can be achieved from 1,3-amino alcohols that possess three chiral centers. acs.org
Reduction of β-Lactams: The reduction of azetidin-2-ones (β-lactams) is a common method for preparing azetidines. colab.ws For example, a protocol for the diastereoselective synthesis of trans-2,3-disubstituted 1-arylazetidines has been developed via the NaBH₄-promoted reduction of C-3 functionalized azetidin-2-ones. rsc.org
From Oxiranes: A superbase-induced diastereoselective transformation of benzylamino groups containing oxiranes can yield trans-1,2,3-trisubstituted azetidines. researchgate.net
The table below summarizes selected diastereoselective methods.
| Starting Material | Reaction Type | Product Diastereoselectivity | Reference |
|---|---|---|---|
| Baylis-Hillman adducts | Anionic domino process | trans | rsc.org |
| 1,3-Amino alcohols | Cyclization | Diastereospecific | acs.org |
| Azetidin-2-ones | Reduction | trans | rsc.org |
Control of Remote Stereocenters Adjacent to the Azetidin-3-ol Moiety
Achieving stereocontrol at a position remote from an existing chiral center or a directing group is a significant challenge in asymmetric synthesis. rhhz.net This is particularly relevant when considering substituents on the azetidine ring that are not directly adjacent to the stereocenter being formed.
The inherent flexibility of acyclic chains often hinders the effective transmission of stereochemical information over a long distance. springernature.com While methods for the catalytic asymmetric construction of 1,n-stereocenters (where n ≥ 3) are still developing, some progress has been made. rhhz.net For instance, photoenzymatic processes using ene-reductase systems have shown potential for achieving remote stereocontrol in azaarenes by guiding the stereochemistry of prochiral radical centers located several bonds away from the nitrogen atom. springernature.com
In the context of this compound, controlling a stereocenter on the phenethyl side chain based on the chirality of the azetidin-3-ol core would represent a remote stereocontrol challenge. The development of such methodologies is an active area of research. rhhz.net
Reactivity and Functionalization of the 3 Phenethylazetidin 3 Ol Ring System
Ring-Opening Reactions of Azetidin-3-ols
The significant strain within the four-membered azetidine (B1206935) ring is a primary driver for its reactivity, making ring-opening reactions a prominent feature of its chemistry. beilstein-journals.orgrsc.org These reactions are often thermodynamically favorable, proceeding under various conditions to yield highly functionalized linear amines. nih.govresearchgate.net
The ring-opening of azetidin-3-ols can be effectively initiated by various nucleophiles. nih.gov This process is typically preceded by the protonation or activation of the azetidine nitrogen, forming a more reactive azetidinium ion. nih.govacs.org The subsequent nucleophilic attack on one of the ring carbons leads to the cleavage of a carbon-nitrogen bond. The regioselectivity of this attack is influenced by the substitution pattern on the azetidine ring. nih.govacs.org For instance, studies on 2-substituted azetidinols have shown that the nucleophile attacks at either the C2 or C4 position, governed by the nature of the substituent. acs.org Phenols and alcohols are common nucleophiles used in these transformations, often mediated by Lewis acids or proceeding at elevated temperatures. acs.orgresearchgate.net
The reaction of 1-substituted azetidin-3-ols with nucleophiles like phenols can lead to the formation of 1,3-amino ether products. researchgate.net The regiochemistry of the ring-opening is highly dependent on the substituents present on the azetidine ring.
| Nucleophile | Substrate Example | Conditions | Outcome | Reference |
| 4-Bromophenol | trans-2-Methyl-azetidinols | Heat, no added base | Highly regioselective cleavage of the N-C4 bond | acs.org |
| 4-Bromophenol | cis- and trans-2-Phenyl-azetidinols | Heat, no added base | Highly regioselective cleavage of the N-C2 bond with inversion of configuration | acs.org |
| Aryl Alcohols | 1-Benzhydrylazetidin-3-ol | Lewis Acid | Regioselective SN2-type ring-opening | researchgate.net |
This table presents examples of nucleophilic ring-opening reactions on various azetidinol (B8437883) scaffolds, illustrating the principles applicable to 3-phenethylazetidin-3-ol.
The concept of strain-release is fundamental to understanding the reactivity of azetidines. rsc.orgresearchgate.net The four-membered ring possesses considerable angle and torsional strain, which can be harnessed to drive chemical reactions. beilstein-journals.orgresearchgate.net This "build and release" strategy involves the synthesis of the strained ring followed by a functionalization step that includes ring-opening, facilitated by the pre-installed strain energy. beilstein-journals.org In the context of azetidin-3-ols, strain-release can be triggered by nucleophilic attack or rearrangement processes. chemrxiv.orgrsc.org For example, the reaction of azabicyclo[1.1.0]butanes (ABBs), highly strained precursors, with various reagents provides a powerful strain-release pathway to synthesize functionalized azetidines, including azetidin-3-ols. researchgate.netresearchgate.net These processes highlight that the energy stored in the ring system makes it a reactive intermediate for constructing more complex molecular architectures. beilstein-journals.orgrsc.org
Functional Group Interconversions on the Azetidin-3-ol (B1332694) Core
Beyond ring-opening, the functional groups on the this compound core can be modified while preserving the azetidine ring. ub.edumit.edu The tertiary hydroxyl group and the ring nitrogen are primary sites for such transformations. The hydroxyl group can undergo O-alkylation to form ethers or esterification to form esters under appropriate conditions. rsc.org For instance, Brønsted acid catalysis can be used to selectively activate the tertiary benzylic alcohol of 3-aryl-azetidinols for reaction with other alcohols to form ethers. rsc.org
The nitrogen atom of the azetidine ring, being a secondary amine, can be subjected to N-alkylation, N-acylation, or N-arylation reactions after appropriate protection and deprotection steps. vulcanchem.com Protecting groups like the Boc (tert-butyloxycarbonyl) or benzyl (B1604629) groups are often employed to prevent undesired side reactions during synthesis. vulcanchem.com
| Functional Group | Reagent/Reaction Type | Product Type | Significance | Reference |
| C3-Hydroxyl | Alcohol, Brønsted Acid | 3-Alkoxy-azetidine | Forms ether linkage, isosteric replacement for esters | rsc.org |
| C3-Hydroxyl | Acyl Chloride / Carboxylic Acid | 3-Acyloxy-azetidine | Forms ester linkage | ub.edu |
| C3-Hydroxyl | MsCl, then Nucleophile | 3-Substituted-azetidine | Converts OH to a good leaving group for SN2 substitution | ub.edu |
| Ring Nitrogen | Alkyl Halide / Reductive Amination | N-Alkyl-azetidine | Introduces alkyl substituents on the nitrogen | rsc.org |
| Ring Nitrogen | Aryl Halide, Buchwald-Hartwig Coupling | N-Aryl-azetidine | Forms a C-N bond with an aromatic ring | rsc.org |
This table summarizes key functional group interconversion strategies applicable to the this compound scaffold.
Regioselective Functionalization at the 3-Position of the Azetidine Ring
Achieving regioselective functionalization at the 3-position is crucial for elaborating the structure of this compound. nih.govmdpi.com The tertiary alcohol at this position is a key handle for introducing new functionality. One common strategy involves converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles in an SN2 reaction. ub.edu
Furthermore, synthetic strategies for azetidines often highlight the importance of the 3-position. For example, lanthanide-catalyzed intramolecular aminolysis of specific cis-3,4-epoxy amines yields 3-hydroxyazetidines, demonstrating a method that inherently functionalizes the C3-position. nih.govfrontiersin.org Strain-release arylations of azabicyclobutanes can also lead to the selective formation of 3-arylated azetidine intermediates, which can be precursors to 3-aryl-azetidin-3-ols. rsc.org
C-H Activation and Derivatization Strategies of the Azetidin-3-ol
Modern synthetic methods, such as C-H activation, offer powerful tools for derivatizing the this compound molecule. researchgate.netresearchgate.net The phenethyl group provides aromatic C-H bonds that are targets for such reactions. The azetidine ring itself can act as a directing group to achieve regioselective functionalization of the ortho positions of the aryl ring. nih.gov This strategy involves lithiation directed by the coordinating ability of the azetidine nitrogen, followed by quenching with an electrophile, allowing for the introduction of various substituents onto the phenyl ring. nih.gov
General derivatization strategies often involve leveraging the existing functional groups. nih.gov The hydroxyl group can be used as a handle for further modifications, and the entire molecule can be used as a scaffold in medicinal chemistry to be elaborated into more complex structures. imperial.ac.ukvulcanchem.com
Aza-Michael Addition and Related Carbon-Nitrogen Bond Forming Reactions
The nitrogen atom of the azetidine ring is nucleophilic and can participate in carbon-nitrogen bond-forming reactions. nptel.ac.in One such reaction is the aza-Michael addition, which involves the conjugate addition of the amine to an α,β-unsaturated carbonyl compound. mdpi.comresearchgate.net This reaction would append a new substituent to the azetidine nitrogen, providing a route to N-functionalized derivatives. The aza-Michael addition is a versatile method for creating C–N bonds and has been used to synthesize various heterocyclic derivatives. researchgate.netnih.gov
While many studies describe the aza-Michael addition of various amines to an azetidine-based Michael acceptor to synthesize complex azetidines, the reverse reactivity is also a fundamental principle of amine chemistry. mdpi.comresearchgate.netnih.gov Other important C-N bond-forming reactions include N-arylation via methods like the Buchwald-Hartwig coupling or N-alkylation with alkyl halides. rsc.orguri.edunih.gov These reactions are fundamental for modifying the nitrogen atom of the this compound core.
| Reaction Type | Reagents | Product | Significance | Reference |
| Aza-Michael Addition | α,β-Unsaturated Ester | N-Substituted Azetidine | Forms a C-N bond via conjugate addition | mdpi.comresearchgate.net |
| Buchwald-Hartwig Amination | Aryl Halide, Pd catalyst, Base | N-Aryl Azetidine | A powerful method for N-arylation | rsc.org |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl Azetidine | Forms N-alkyl derivatives | nptel.ac.in |
| N-Acylation | Acyl Chloride, Base | N-Acyl Azetidine | Forms an amide linkage at the ring nitrogen | ub.edu |
This table outlines major carbon-nitrogen bond-forming reactions applicable to the nitrogen atom of the azetidine ring.
Advanced Derivatization for Complex Molecular Architecture Construction
The this compound scaffold serves as a versatile building block for the construction of more elaborate and complex molecular architectures. Its inherent functionalities—a reactive tertiary alcohol, a nucleophilic secondary amine within a strained four-membered ring, and the phenethyl moiety—offer multiple points for strategic derivatization. Advanced synthetic strategies leverage these features to append additional ring systems, introduce diverse functional groups, and build molecules with significant steric and electronic complexity. These derivatization techniques are crucial in fields such as medicinal chemistry, where the azetidine core is a privileged structure known to enhance properties like solubility and metabolic stability. organic-chemistry.org
The construction of complex molecules from the this compound core can be broadly categorized by the type of transformation and the part of the molecule being functionalized. Key strategies include leveraging the reactivity of the 3-hydroxyl group, functionalization at the azetidine nitrogen, and reactions that involve the opening of the strained azetidine ring.
One of the primary methods for elaborating the this compound structure involves the activation and displacement of the tertiary hydroxyl group. While direct displacement is challenging, conversion of the alcohol to a better leaving group facilitates nucleophilic substitution. A notable example of such a strategy is the Ritter reaction, which can initiate a cascade rearrangement. For instance, treatment of 3-hydroxyazetidines with a nitrile in the presence of a strong acid, such as sulfuric acid, can lead to the formation of highly substituted 2-oxazolines. nih.gov This reaction proceeds through the formation of a stabilized azetidin-3-yl cation, which is trapped by the nitrile, followed by intramolecular attack of the amide oxygen, resulting in ring expansion to the oxazoline (B21484). This transformation not only modifies the core structure but also introduces new points for further functionalization on the resulting oxazoline ring.
Another powerful technique for derivatization is the α-lithiation of the azetidine ring followed by trapping with an electrophile. This method allows for the introduction of substituents at the C2 position of the azetidine ring. Studies on N-thiopivaloylazetidin-3-ol have demonstrated that deprotonation with a strong base, such as s-butyllithium, followed by the addition of an electrophile, can yield 2-substituted 3-hydroxyazetidines with good trans-diastereoselectivity. google.com The N-phenethyl group in this compound would similarly direct the stereochemical outcome of such reactions. This approach is highly valuable for creating intricate substitution patterns around the azetidine core.
The nucleophilicity of the azetidine nitrogen, once the N-phenethyl group is in place, can be utilized for further derivatization, although this is less common when the nitrogen is already substituted. However, in synthetic routes leading to this compound, the nitrogen can be a key handle for introducing the phenethyl group itself or other functionalities. For example, N-substituted 3-hydroxyazetidines can be synthesized via the hydroxylation of the corresponding N-substituted azetidines using biocatalysts like Sphingomonas sp. HXN-200, which offers high regioselectivity and yield. acs.org
Furthermore, the strained nature of the azetidine ring can be exploited in ring-opening reactions to generate linear amino alcohol derivatives, which can then be used to construct larger, more complex acyclic or macrocyclic structures. The phenethyl group can play a crucial role in these transformations by influencing the stability of intermediates and the stereochemical course of the reactions.
The following tables summarize representative derivatization strategies that can be applied to the this compound system for the construction of complex molecular architectures, based on transformations reported for analogous 3-hydroxyazetidine derivatives.
Table 1: Derivatization via Ritter Reaction Cascade
| Starting Material Analogue | Reagents | Product Type | Key Transformation | Ref |
| N-Alkyl-3-hydroxyazetidine | Acetonitrile, H₂SO₄, DCM | 2-Oxazoline derivative | Ritter reaction followed by intramolecular rearrangement and ring expansion. | nih.gov |
| N-Aryl-3-hydroxyazetidine | Benzonitrile, HBF₄, Reflux | Substituted 2-oxazoline | Acid-catalyzed cascade reaction creating a new heterocyclic system. | nih.gov |
Table 2: Derivatization via α-Lithiation and Electrophilic Trapping
| Starting Material Analogue | Reagents | Electrophile | Product Type | Key Transformation | Ref |
| N-Thiopivaloylazetidin-3-ol | s-BuLi, TMEDA, THF, -78°C | D₂O | cis-2-Deuterio-3-hydroxyazetidine | Stereoselective α-deuteration of the azetidine ring. | google.com |
| N-Thiopivaloylazetidin-3-ol | s-BuLi, TMEDA, THF, -78°C | CH₃I | trans-2-Methyl-3-hydroxyazetidine | Diastereoselective α-alkylation of the azetidine ring. | google.com |
| N-Thiopivaloylazetidin-3-ol | s-BuLi, TMEDA, THF, -78°C | PhCHO | trans-2-(Hydroxy(phenyl)methyl)-3-hydroxyazetidine | Introduction of a functionalized side chain at the C2 position. | google.com |
The phenethyl group on the azetidine nitrogen can influence these reactions through steric and electronic effects, potentially altering reaction rates and stereoselectivities compared to other N-substituents. The construction of complex molecular architectures from this compound is a testament to the versatility of strained heterocyclic systems in modern organic synthesis.
Mechanistic Investigations of Reactions Involving 3 Phenethylazetidin 3 Ol
Elucidation of Reaction Pathways for Azetidine (B1206935) Formation
The formation of the strained four-membered azetidine ring is a challenging synthetic endeavor due to unfavorable transition state energies. bham.ac.uk Nevertheless, several reaction pathways have been developed for the synthesis of azetidines, many of which are applicable to the formation of 3-substituted azetidin-3-ols. The most common methods involve the cyclization of a pre-formed chain through the nucleophilic displacement of a leaving group. acs.org Other significant pathways include cycloadditions and ring expansions.
One of the most direct methods for constructing the azetidine ring is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. researchgate.netsemanticscholar.org However, this method often faces challenges due to the rapid isomerization of the imine's excited state, which can preclude the desired cycloaddition. researchgate.net Overcoming these challenges often requires the use of photosensitizers or specially activated substrates. researchgate.netsemanticscholar.org
Intramolecular cyclization of γ-amino alcohols or their derivatives with a suitable leaving group at the γ-position is a widely used strategy. For instance, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to azetidin-3-ols. nih.gov Similarly, the iodocyclisation of homoallylamines can yield 2-(iodomethyl)azetidines, which can be further functionalized. rsc.org The reaction pathway can sometimes lead to a mixture of azetidine and the more stable five-membered pyrrolidine (B122466) ring, with the product ratio being sensitive to reaction conditions. bham.ac.uknih.gov
Recent advancements have also focused on ring expansion strategies. For example, the rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones has emerged as a viable method for synthesizing 2-vinyl azetidines. researchgate.net This process proceeds through the in situ formation of an alkenyl aziridinium (B1262131) ylide intermediate. researchgate.net
Computational studies have been instrumental in understanding the transition states of azetidine formation. In the intramolecular aminolysis of epoxy amines, density functional theory (DFT) calculations have shown that the transition state leading to the azetidine ring is significantly influenced by the Lewis acid catalyst. nih.gov For instance, calculations involving lanthanum (III) complexes revealed that coordination of the catalyst to the substrate lowers the energy barrier for the formation of the azetidine transition state compared to the competing pyrrolidine transition state, explaining the observed regioselectivity. nih.gov
In the case of iodocyclisation of homoallylamines, the stereochemical outcome, which consistently yields the cis product, is attributed to the geometries of the competing transition states. The formation of a diastereomeric iodiranium species from the alkene is the initial step, and subsequent intramolecular attack by the amine can proceed through two possible transition states. The transition state leading to the cis-azetidine is energetically more favorable than the one leading to the trans isomer. rsc.org
| Reaction Type | Key Transition State Feature | Computational Method | Outcome | Reference |
| La(OTf)₃-catalyzed aminolysis of epoxy amines | Lanthanum-coordinated substrate | DFT | Favors azetidine over pyrrolidine formation | nih.gov |
| Iodocyclisation of homoallyl amines | Chair-like transition state for cis product | Not specified | Explains high cis-diastereoselectivity | rsc.org |
| Photoinduced cycloaddition | Triplet excited state | B3LYP/6-31G(d,p) | Stepwise formation via a diradical intermediate | acs.org |
The synthesis of azetidin-3-ols and their derivatives often proceeds through highly reactive intermediates, such as ylides and carbene species. Aziridinium ylides are particularly versatile intermediates that can be generated from the reaction of aziridines with metal carbenes. chemrxiv.orgnih.gov These ylides can undergo a variety of transformations, including ring expansion to form azetidines. chemrxiv.orgnih.gov The fate of the aziridinium ylide, whether it undergoes ring expansion or another reaction, can be controlled by the choice of catalyst and the substituents on the carbene precursor. chemrxiv.org For example, the use of a carbene precursor with an electron-withdrawing group can favor a stepwise mechanism through a zwitterionic intermediate, leading to different product selectivity. chemrxiv.org
Gold-catalyzed reactions have provided a powerful tool for the synthesis of azetidin-3-ones, which are precursors to azetidin-3-ols. These reactions proceed through the formation of a reactive α-oxo gold carbene intermediate generated from the intermolecular oxidation of an alkyne. nih.gov This carbene species then undergoes an intramolecular N-H insertion to form the azetidine ring. nih.gov This method avoids the use of potentially hazardous diazo compounds. nih.gov
The generation of carbenes from sources other than diazo compounds, such as iodonium (B1229267) ylides, has also been explored in the context of cobalt-catalyzed carbene transfer reactions. researchgate.net These reactions can involve cobalt(III)-carbene radical intermediates. researchgate.net
| Intermediate | Precursors | Catalytic System | Subsequent Reaction | Product Type | Reference |
| Aziridinium ylide | Aziridine (B145994) + Diazo compound | Rhodium(II) catalysts | acs.orgresearchgate.net-Stevens rearrangement | Azetidine | nih.gov |
| α-Oxo gold carbene | N-propargylsulfonamide + Oxidant | Gold(I) catalysts | Intramolecular N-H insertion | Azetidin-3-one | nih.gov |
| Metal-bound carbene | Diazo compound | Rhodium(II) catalysts | Ylide formation and rearrangement | Azetidine | scispace.com |
Stereochemical Mechanism of Azetidine Formation
The stereochemistry of the azetidine ring is a critical aspect of its synthesis, as different stereoisomers can exhibit distinct biological activities. fiveable.me The stereochemical outcome of azetidine-forming reactions is determined by the mechanism of the key bond-forming steps.
In reactions involving aziridinium ylides, a stereocontrolled acs.orgresearchgate.net-Stevens rearrangement can transfer the stereochemical information from the starting aziridine to the azetidine product. nih.gov The ability to control the stereochemistry in such rearrangements is a significant advantage of this methodology.
The iodocyclisation of homoallylamines consistently produces cis-2-(iodomethyl)azetidines. rsc.org This high diastereoselectivity is explained by a transition state model where the substituents adopt a pseudo-equatorial orientation to minimize steric interactions, leading to the formation of the cis product. rsc.org
In the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one), the stereochemistry is established during the conrotatory ring closure of an intermediate. researchgate.net While this reaction produces a different class of azetidines, the principles of stereocontrol through concerted cyclization are relevant.
Role of Catalyst and Ligand Effects on Reaction Selectivity and Rate
The choice of catalyst and associated ligands plays a pivotal role in directing the course of azetidine synthesis, influencing both the reaction rate and selectivity (chemo-, regio-, and stereoselectivity). ethz.ch
In the rhodium-catalyzed ring expansion of aziridines with vinyl diazoacetates, the catalyst can divert the reaction pathway towards either azetidine or dehydropiperidine formation. chemrxiv.org This control is achieved by influencing the fate of the intermediate aziridinium ylide. chemrxiv.org Computational studies have shown that even small energy differences in the transition states, influenced by the catalyst, can lead to a significant preference for one product over another. chemrxiv.org
The ligand environment around the metal center is also crucial. In gold-catalyzed cyclizations, the choice of ligand can affect the stability and reactivity of the gold carbene intermediate. nih.gov Similarly, in palladium-catalyzed reactions, the ligand can influence the rate of reductive elimination, a key step in many cross-coupling reactions used to construct precursors for cyclization. rsc.org Studies on phosphine-based ligands have shown that both the electronic and steric properties of the ligand can impact the reaction outcome. rsc.orgst-andrews.ac.uk
In some cases, the catalyst's role is to activate the substrate towards a specific cyclization pathway. For example, La(OTf)₃ in the aminolysis of epoxy amines acts as a Lewis acid to coordinate to the epoxide oxygen, facilitating a regioselective intramolecular attack by the amine to form the azetidine ring. nih.gov
| Catalyst System | Reaction Type | Ligand/Additive Effect | Influence on Selectivity/Rate | Reference |
| Rh₂(esp)₂ | Ring expansion of aziridines | Carbene precursor structure | Diverts pathway to azetidine or dehydropiperidine | chemrxiv.org |
| La(OTf)₃ | Intramolecular aminolysis of epoxy amines | - | Promotes regioselective azetidine formation | nih.gov |
| Gold(I) with phosphine (B1218219) ligands | Oxidative cyclization of N-propargylsulfonamides | Phosphine structure | Affects reactivity of gold carbene intermediate | nih.gov |
| Palladium with P,N-ligands | C-N bond formation | Ligand backbone and substituents | Modifies rate of reductive elimination | rsc.org |
Theoretical and Computational Studies of 3 Phenethylazetidin 3 Ol and Azetidin 3 Ol Derivatives
Quantum Chemical Calculations on Azetidine (B1206935) Ring Strain and Stability
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of azetidine derivatives due to its favorable balance of accuracy and computational cost. chem-soc.sispringernature.com It is extensively employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. chem-soc.simdpi.combrieflands.com These calculations provide precise predictions of molecular geometry, including bond lengths, bond angles, and dihedral angles that define the three-dimensional structure.
For example, DFT calculations on azetidine derivatives predict a slightly puckered conformation for the four-membered ring, with the nitrogen atom displaced from the plane formed by the three carbon atoms. The calculated bond lengths and angles are generally in good agreement with experimental data where available, validating the success of the geometry optimization. chem-soc.si
| Parameter | Typical Calculated Value (Å or °) | Reference |
| C-N Bond Length | 1.46 - 1.48 | |
| C-C Bond Length | ~1.54 | |
| Ring Puckering Angle | Varies with substitution | rsc.org |
| C-N-C Angle | ~90 | icm.edu.pl |
| This table presents typical geometric parameters for the azetidine ring as determined by DFT calculations. The values can vary based on the specific substituents and the level of theory used. |
Beyond structural prediction, DFT is used to analyze the electronic structure of these molecules. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) help identify electron-rich and electron-poor regions, which is crucial for predicting sites of electrophilic or nucleophilic attack. researchgate.net Various functionals, such as B3LYP and M06, are commonly used in conjunction with basis sets like 6-31G(d,p) or cc-pVTZ to model these systems effectively. chem-soc.sibrieflands.comaip.org
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a higher level of theory for more accurate energetic and structural predictions. acs.orgdtic.mil Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, particularly CCSD(T), are employed to obtain highly accurate single-point energies for geometries optimized at the DFT level. aip.orgdtic.mil This combined approach is a cost-effective strategy for achieving high accuracy. aip.org
These high-level calculations are crucial for determining thermodynamic properties such as heats of formation (HOFs) and bond dissociation energies (BDEs), which are essential for evaluating thermal stability. icm.edu.plnih.govaip.org For example, ab initio studies on gaseous 3-azetidinol, combining calculations with electron diffraction experiments, have provided detailed insights into its molecular structure and conformational preferences. researchgate.netacs.org Theoretical investigations of the azetidin-1-yl radical have utilized ab initio calculations to predict its puckered ring structure. rsc.org Such studies are vital for understanding the fundamental chemistry of energetic materials and reactive intermediates derived from the azetidine core. aip.orgdtic.mildtic.mil
Conformational Analysis of 3-Phenethylazetidin-3-ol
The conformational landscape of this compound is dictated by the puckering of the azetidine ring and the rotational freedom of the phenethyl and hydroxyl substituents. While specific computational studies on this compound are not widely reported, analysis can be extrapolated from studies on its parent compound, 3-azetidinol, and other substituted azetidines. acs.orgacs.org
For 3-azetidinol, computational and experimental studies have shown that the molecule exists as a mixture of two primary conformers, where the hydroxyl group is positioned in either a pseudo-equatorial or a pseudo-axial orientation relative to the puckered ring. researchgate.netacs.org The equatorial conformer is generally found to be the more stable of the two. researchgate.net
In this compound, the bulky phenethyl group at the 3-position would significantly influence the conformational equilibrium. DFT-optimized structures of other N-substituted azetidines show that bulky groups create nonbonded steric interactions that favor specific rotamers. acs.org It is expected that the phenethyl group in this compound would preferentially adopt a conformation that minimizes steric hindrance with the azetidine ring. The puckered nature of the azetidine ring, combined with the steric demands of the large phenethyl substituent and the potential for intramolecular hydrogen bonding involving the hydroxyl group, would result in a complex potential energy surface with several local minima corresponding to different stable conformers. Computational analysis is essential to determine the relative energies of these conformers and thus predict the dominant structure at equilibrium.
Reaction Mechanism Modeling using Computational Chemistry
Computational chemistry is an indispensable tool for modeling the mechanisms of chemical reactions involving azetidines. mit.eduugent.be It allows for the detailed investigation of reaction pathways, including the synthesis of the azetidine ring and its subsequent transformations. bham.ac.ukrsc.org Theoretical modeling can rationalize experimentally observed outcomes, such as regioselectivity in lithiation reactions or the stereochemical course of cycloadditions, and can even predict the feasibility of new, untested reaction pathways. mdpi.commit.edu
A key application of computational modeling is the calculation of activation energies (barriers) and the characterization of transient species like transition states and reaction intermediates. aip.orgnih.gov By mapping the potential energy surface of a reaction, chemists can understand why certain products are formed over others.
For instance, detailed DFT and ab initio calculations have been used to explore the thermal decomposition pathways of 1,3,3-trinitroazetidine (B1241384) (TNAZ). aip.org These studies calculate the activation barriers for competing initial steps, such as NO₂ loss via C-N or N-N bond cleavage and HONO elimination. aip.org The results can differ depending on the computational method used; for example, the CCSD(T) method predicted N-N bond fission to be the lowest energy pathway, whereas the M06 method suggested C-N bond fission was slightly favored. aip.org
| Decomposition Pathway (TNAZ) | Calculated Activation Energy (kcal/mol) - M06 | Calculated Activation Energy (kcal/mol) - CCSD(T) | Reference |
| NO₂ loss (C-N fission) | 42.84 | 46.30 (B3LYP) | aip.org |
| NO₂ loss (N-N fission) | 43.36 | 43.20 (B3LYP) | aip.org |
| HONO elimination (from nitramine) | - | 39.52 | dtic.mil |
| HONO elimination (from nitroalkyl) | - | 41.52 | dtic.mil |
| This table compares calculated activation barriers for the initial decomposition steps of 1,3,3-trinitroazetidine (TNAZ) using different computational methods. Such data is critical for assessing the thermal stability of energetic materials. |
Similarly, computational studies have rationalized the regioselectivity of lithiation in N-substituted azetidines by calculating the structures and stabilities of the diastereomeric lithiated intermediates. mdpi.com The calculations supported experimental findings of a configurationally labile lithiated intermediate that converges to the thermodynamically more stable species. mdpi.comuniba.it In studies of aziridinium (B1262131) ylides, computation revealed that low rotational barriers around the C-N bond could lead to different reaction outcomes. nih.gov
Solvent choice can dramatically influence the rate, mechanism, and outcome of a chemical reaction. springernature.comchemrxiv.org Computational models must account for these effects to provide realistic predictions. springernature.com The most common approach is to use implicit solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. mdpi.comuniba.it This method allows for the calculation of solvation-free energies, which aids in predicting solubility and the stability of charged or highly polar species in solution.
Studies on the lithiation of oxazolinylazetidines have employed DFT calculations with the IEF-PCM solvation model to investigate the role of a coordinating solvent like tetrahydrofuran (B95107) (THF). mdpi.comuniba.it The computations showed a significant stabilization of the lithiated intermediates in THF, which was crucial for rationalizing the observed reaction stereoselectivity. mdpi.com In some cases, explicit solvent molecules are included in the calculation to model specific interactions, like hydrogen bonding, between the solute and the solvent, although this significantly increases computational cost. springernature.com The accurate modeling of solvent effects remains a critical challenge in computational chemistry, but it is essential for bridging the gap between gas-phase theoretical predictions and real-world solution-phase chemistry. springernature.com
Spectroscopic Parameter Prediction and Correlation (e.g., NMR, IR, beyond basic identification)
Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound and its derivatives. These predictive methods, primarily rooted in Density Functional Theory (DFT), are instrumental not only in confirming molecular structures but also in providing deeper insights into the electronic environment of atoms and the vibrational dynamics of bonds within the molecule. By correlating these computationally derived parameters with experimental data, a more robust and detailed structural elucidation is possible.
Nuclear Magnetic Resonance (NMR) Parameter Prediction
The prediction of NMR chemical shifts using computational methods has become a standard procedure in structural chemistry. uni-bonn.de The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach, often paired with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-31G(d,p) or cc-pVTZ). researchgate.netacs.orgresearchgate.net This process typically involves first optimizing the molecule's geometry to find its lowest energy conformation. github.io For flexible molecules, a conformational search is crucial, and the predicted spectra for multiple stable conformers are often averaged based on their Boltzmann population distribution to yield a final, more accurate spectrum. github.iofaccts.de
The raw output of these calculations are nuclear shielding tensors (σ), which are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). researchgate.netacs.org
δcal = σref(TMS) - σcal
The accuracy of this approach is often evaluated by the linear correlation between the calculated shifts and the experimental values. High correlation coefficients (R²) indicate a reliable computational model that can be used to unambiguously assign signals in complex experimental spectra. nih.gov
Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on theoretical principles and typical values for its constituent functional groups. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position (See Structure) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| 1 (N-H) | 2.5 - 3.5 (broad) | - | Chemical shift can be highly variable depending on solvent and concentration. |
| 2, 4 (Azetidine CH₂) | 3.0 - 4.0 | 55 - 65 | Diastereotopic protons may show distinct signals and couplings. |
| 3 (Quaternary C) | - | 70 - 80 | Quaternary carbon attached to hydroxyl group. |
| 3 (O-H) | 1.5 - 2.5 (broad) | - | Chemical shift and appearance depend on hydrogen bonding. |
| 5 (Phenethyl CH₂) | 2.7 - 2.9 | 30 - 35 | Methylene group adjacent to the aromatic ring. |
| 6 (Phenethyl CH₂) | 1.8 - 2.0 | 40 - 45 | Methylene group attached to the azetidine nitrogen. |
| 7 (Aromatic C) | - | 140 - 145 | Quaternary aromatic carbon. |
| 8, 12 (Aromatic CH) | 7.1 - 7.3 | 128 - 130 | ortho-Protons. |
| 9, 11 (Aromatic CH) | 7.2 - 7.4 | 128 - 130 | meta-Protons. |
| 10 (Aromatic CH) | 7.1 - 7.3 | 125 - 127 | para-Proton. |
This table is for illustrative purposes. Actual values are dependent on the specific level of theory, basis set, and solvent model used in the calculation.
Infrared (IR) Spectroscopy Parameter Prediction
Computational methods are also highly effective at predicting the vibrational spectra of molecules. sci-hub.se By calculating the harmonic frequencies of a molecule's optimized geometry, a theoretical IR spectrum can be generated. These predicted frequencies correspond to specific vibrational modes, such as bond stretching, bending, or rocking. savemyexams.comlibretexts.org
Below is a table of predicted characteristic vibrational frequencies for this compound.
Table 2: Predicted IR Vibrational Frequencies for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Functional Group |
| 3200 - 3500 | O-H stretch | Strong, Broad | Alcohol |
| 3000 - 3100 | C-H stretch (sp²) | Medium | Aromatic Ring |
| 2850 - 3000 | C-H stretch (sp³) | Medium-Strong | Alkyl & Azetidine |
| ~1600, ~1450 | C=C stretch | Medium-Weak | Aromatic Ring |
| 1250 - 1350 | C-N stretch | Medium | Azetidine Ring |
| 1050 - 1150 | C-O stretch | Strong | Tertiary Alcohol |
This table is for illustrative purposes. Frequencies are approximate and based on typical ranges for the specified functional groups. libretexts.org
Beyond basic structural confirmation, these computational approaches can be extended to Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure/Spectral Data Property Relationship (QSSPR) models. japsonline.comresearchgate.net In such studies, predicted spectroscopic parameters (like chemical shifts or vibrational frequencies) are used as molecular descriptors and correlated with physicochemical properties or biological activities, providing a powerful link between molecular structure and function. japsonline.com
Applications in Advanced Organic Synthesis and Materials Science
3-Phenethylazetidin-3-ol as a Versatile Synthetic Building Block
The chemical reactivity of this compound makes it a potentially versatile building block in organic synthesis. The term "building block" in chemistry refers to a molecule that can be used as a starting component in the construction of more complex molecular architectures. The utility of a building block is determined by the presence of reactive functional groups that allow for its incorporation into a larger molecule. In the case of this compound, the key functional groups are the secondary amine of the azetidine (B1206935) ring and the tertiary hydroxyl group.
The secondary amine can undergo a variety of reactions, including N-alkylation, N-arylation, acylation, and sulfonylation, allowing for the attachment of a wide range of substituents. The tertiary hydroxyl group can be a site for etherification, esterification, or could be eliminated to introduce a double bond, further expanding its synthetic utility. The phenethyl group, while less reactive, can influence the solubility and steric properties of the resulting molecules and could potentially be modified through aromatic substitution reactions under certain conditions.
The combination of these features in a single molecule allows for the synthesis of diverse and complex structures. For instance, the azetidine ring itself is a valuable scaffold in medicinal chemistry, and the ability to functionalize it at the nitrogen and the 3-position provides a route to novel bioactive compounds.
Table 1: Potential Reactions of this compound as a Synthetic Building Block
| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |
| Secondary Amine | N-Alkylation | Alkyl halides, Tosylates | N-substituted azetidine |
| Secondary Amine | N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | N-aryl azetidine |
| Secondary Amine | Acylation | Acyl chlorides, Anhydrides | N-acyl azetidine |
| Secondary Amine | Reductive Amination | Aldehydes, Ketones (with a reducing agent) | N-alkyl azetidine |
| Tertiary Hydroxyl | Etherification | Alkyl halides (under basic conditions) | 3-alkoxy-3-phenethylazetidine |
| Tertiary Hydroxyl | Esterification | Acyl chlorides, Carboxylic acids (with coupling agents) | 3-acyloxy-3-phenethylazetidine |
| Tertiary Hydroxyl | Dehydration | Acid catalyst | 3-phenethyl-2,3-dihydroazete |
Integration into Conformationally Constrained Molecular Structures
Conformationally constrained molecules are compounds in which the rotation around one or more single bonds is restricted. This rigidity is a desirable feature in medicinal chemistry as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The strained four-membered ring of the azetidine core in this compound inherently introduces a degree of conformational constraint.
By incorporating this moiety into larger molecules, such as peptides or other bioactive scaffolds, chemists can enforce specific spatial arrangements of functional groups. For example, using this compound as a replacement for a natural amino acid in a peptide chain would result in a peptidomimetic with a fixed geometry around the azetidine ring. The orientation of the phenethyl group and any substituent attached to the nitrogen atom would be restricted, potentially leading to a more defined interaction with a protein receptor.
The synthesis of such conformationally constrained structures would likely involve coupling the pre-formed this compound unit to other molecular fragments, leveraging the reactivity of its secondary amine.
Use in the Synthesis of Advanced Chemical Intermediates
An advanced chemical intermediate is a complex molecule that serves as a precursor to a final target molecule, such as a pharmaceutical or a material. The structural complexity of this compound suggests its potential as a starting material for the synthesis of such intermediates.
For example, the azetidine ring can be a precursor to other nitrogen-containing heterocycles through ring-opening or ring-expansion reactions. The tertiary alcohol can be a handle for introducing other functionalities or for initiating rearrangements. The combination of the azetidine and the phenethyl group could be valuable in the synthesis of novel psychoactive compounds or other central nervous system (CNS) active agents, given that the phenethylamine (B48288) scaffold is a common feature in many such drugs.
The synthesis of these advanced intermediates would likely involve multi-step reaction sequences starting from this compound, where each step selectively modifies one of the functional groups present in the molecule.
Potential Roles in Material Science and Polymer Chemistry (e.g., as monomers or cross-linkers)
In material science and polymer chemistry, molecules with multiple reactive sites can serve as monomers for polymerization or as cross-linkers to modify the properties of existing polymers. With its secondary amine and tertiary hydroxyl group, this compound possesses the characteristics of a bifunctional monomer.
The secondary amine could, for instance, react with a dicarboxylic acid or a diacyl chloride to form a polyamide, while the hydroxyl group could participate in the formation of a polyester (B1180765) or a polyurethane. The resulting polymers would have the unique 3-phenethyl-3-hydroxyazetidine moiety incorporated into their backbone, which could impart specific properties such as altered thermal stability, solubility, or mechanical strength.
Alternatively, if one of the functional groups is selectively reacted to incorporate the molecule into a polymer chain, the remaining functional group could be used for post-polymerization modification or as a site for cross-linking. For example, a polymer containing pendant 3-phenethyl-3-hydroxyazetidine units could be cross-linked by reacting the hydroxyl groups with a diisocyanate. The phenethyl group could also contribute to the material's properties through intermolecular pi-pi stacking interactions. While this remains a theoretical application, the fundamental reactivity of the molecule supports this potential.
Future Research Directions and Challenges in 3 Phenethylazetidin 3 Ol Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of complex heterocyclic compounds often relies on multi-step processes that may involve harsh reagents and generate significant waste. A primary challenge in the chemistry of 3-phenethylazetidin-3-ol is the development of synthetic routes that are not only efficient but also environmentally benign. Future research will likely focus on principles of green chemistry.
One promising direction is the use of biomass-derived starting materials and ecocatalysts. mdpi.com For instance, processes could be developed that utilize bio-based precursors, minimizing the reliance on petrochemical feedstocks. rsc.org The exploration of ecocatalysts, derived from metal-accumulating plants, could offer a renewable and cost-effective alternative to traditional metal catalysts. mdpi.com Another area of focus is the reduction of hazardous reagents and solvents. This could involve employing catalytic amounts of reagents, using water or other green solvents, and designing processes that minimize energy consumption, for example by operating under milder reaction conditions. mdpi.comyoutube.com
| Synthetic Approach | Traditional Method | Potential Sustainable Alternative |
| Starting Materials | Petroleum-based precursors | Polysaccharides, biomass-derived feedstocks rsc.org |
| Catalysis | Stoichiometric heavy metal reagents | Recyclable ecocatalysts, biocatalysts mdpi.com |
| Solvents | Chlorinated organic solvents | Water, supercritical fluids, cyclopentyl methyl ether (CPME) mdpi.com |
| Byproducts | Often toxic and non-recyclable | Water, biodegradable compounds |
The goal is to create synthetic pathways that are not only economically viable but also align with the growing demand for sustainable chemical manufacturing.
Expanding the Scope of Functionalization Reactions
The value of the this compound scaffold lies in its potential for derivatization. Expanding the toolkit of functionalization reactions is crucial for creating diverse molecular libraries for biological screening. A significant area of future research involves the direct functionalization of C(sp³)–H bonds. These reactions offer a more direct and efficient way to modify the azetidine (B1206935) ring or the phenethyl side chain, avoiding lengthy pre-functionalization steps. nih.gov
Recent advancements in radical C–H functionalization, often initiated by hydrogen-atom transfer (HAT), present a powerful strategy. nih.gov These methods could enable the introduction of various functional groups at positions that are otherwise difficult to access. However, a major challenge in the functionalization of N-heterocycles like azetidines is achieving high regioselectivity. beilstein-journals.org For this compound, selective functionalization of the C-2, C-4, or specific positions on the phenethyl group without affecting other parts of the molecule is a non-trivial task that requires the development of highly specific catalyst systems. beilstein-journals.org
Advanced Stereochemical Control in Complex Derivatives
Many biologically active molecules are chiral, and their therapeutic effects are often dependent on their specific stereochemistry. The this compound structure contains a stereocenter at the C-3 position, and further functionalization can introduce additional chiral centers. A significant challenge is the development of methods that allow for precise control over the stereochemical outcome of reactions.
Future research must focus on enantioselective synthesis and functionalization. This includes the use of chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer over the other. For instance, catalytic enantioselective versions of reactions like the Kinugasa reaction, which can be used to form related azetidinone rings, provide a template for developing stereoselective routes to azetidin-3-ol (B1332694) derivatives. researchgate.net The intrinsic difficulty of achieving enantioselectivity in reactions involving N-heterocycles is often compounded by side reactions or diminished reactivity, necessitating the design of novel and highly tailored catalytic systems. beilstein-journals.org
Deeper Mechanistic Understanding of Key Transformations
To overcome the challenges in synthesis and functionalization, a more profound understanding of the underlying reaction mechanisms is essential. For many key transformations, such as C–H activation or stereoselective additions, the precise pathways and transition states are not fully understood.
Future work should employ a combination of experimental and computational techniques to elucidate these mechanisms. Kinetic studies, isotopic labeling experiments, and in-situ spectroscopy can provide valuable data on reaction intermediates and pathways. This experimental work, when coupled with density functional theory (DFT) calculations, can help to build detailed models of the reaction coordinates. A deeper mechanistic insight will enable chemists to rationally design better catalysts, optimize reaction conditions to avoid side products, and predict the outcomes of new transformations with greater accuracy. researchgate.net
Predictive Modeling and Machine Learning Applications in Azetidin-3-ol Chemistry
The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize the study of molecules like this compound. mdpi.com These technologies can accelerate the discovery and development process in several ways.
One key application is the prediction of physicochemical properties. ML models can be trained on existing data to accurately predict properties like solubility, logP, and bioavailability for novel derivatives, even before they are synthesized. acs.org This allows for the in silico screening of large virtual libraries to prioritize compounds with desirable drug-like properties. mdpi.comacs.org
Furthermore, generative models based on recurrent neural networks (RNNs) can be used for de novo drug design. acs.org By training these models on known active molecules, they can learn to generate novel molecular structures that are likely to be active against a specific biological target. acs.org A significant challenge in this area is the availability of high-quality, curated datasets for training. The performance of ML models is highly dependent on the data they are trained on, and the chemical space of azetidin-3-ols may be sparsely represented in public databases. diva-portal.org Conformal prediction is a promising methodology that can address this by providing a measure of confidence for each prediction, helping to identify which predictions are reliable and which are not. diva-portal.org
| Computational Application | Objective | Methodology | Challenge |
| Property Prediction | Estimate solubility, permeability, etc. | Quantitative Structure-Property Relationship (QSPR), ML Regression acs.org | Model accuracy, reliance on experimental data for validation |
| Virtual Screening | Identify promising candidates from a large library | Docking simulations, ML-based scoring functions | Scoring function accuracy, computational cost |
| De Novo Design | Generate novel molecules with desired activity | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) acs.org | Training data availability, synthesizability of generated molecules acs.org |
| Reaction Prediction | Predict the outcome of new chemical reactions | ML models trained on reaction databases | Limited data for novel scaffolds, mechanistic complexity |
By embracing these computational approaches, researchers can more efficiently navigate the vast chemical space of this compound derivatives, focusing laboratory efforts on the most promising candidates.
Q & A
Basic Question: What are the established synthetic routes for 3-Phenethylazetidin-3-ol, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis of this compound typically involves azetidine ring formation followed by functionalization. Key steps include:
- Cyclization : Azetidine rings are often synthesized via [3+1] cycloaddition or nucleophilic substitution reactions. For example, chloroacetate intermediates (e.g., 3-phenyl-propargyl chloroacetate) can undergo cyclization in the presence of triethylamine, yielding azetidine derivatives (as seen in structurally similar compounds) .
- Functionalization : Phenethyl groups are introduced via alkylation or cross-coupling reactions. Solvent choice (e.g., dichloromethane, 1,2-dimethoxyethane) and temperature control (often 0–25°C) are critical to prevent side reactions .
- Purification : Column chromatography or recrystallization (using solvents like ethanol or hexane) is recommended for isolating high-purity products.
Basic Question: How can the structural integrity of this compound be validated post-synthesis?
Answer:
Characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : - and -NMR can confirm the azetidine ring structure and phenethyl substituent placement. For example, hydroxyl protons on the azetidine ring typically appear as singlets near δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula accuracy (e.g., CHNO).
- X-ray Crystallography : If crystalline, this method provides definitive bond-length and stereochemical data, as demonstrated for analogs like 3-Pyridin-3-ylazetidin-3-ol .
Advanced Question: How do substituent variations on the azetidine ring (e.g., fluorobenzyl vs. phenethyl groups) influence pharmacological activity?
Answer:
Substituents modulate bioactivity through steric, electronic, and solubility effects:
- Fluorinated analogs (e.g., 3-(3-Fluorobenzyl)azetidin-3-ol) exhibit enhanced metabolic stability and receptor affinity due to fluorine’s electronegativity and lipophilicity .
- Phenethyl groups may improve blood-brain barrier penetration compared to bulkier substituents. Comparative studies using in vitro assays (e.g., receptor binding or enzyme inhibition) are recommended to quantify these effects .
- Methodology : Perform structure-activity relationship (SAR) studies with systematic substitution (e.g., -CHCHPh vs. -CHCHF) and evaluate pharmacokinetic parameters (e.g., logP, plasma protein binding) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Replicate studies under controlled conditions (e.g., cell lines, incubation time) to isolate compound-specific effects.
- Analytical Rigor : Use HPLC-UV or LC-MS to verify compound purity (>95%) before biological testing .
- Meta-Analysis : Compare data across structurally related compounds (e.g., 3-(4-Chlorobenzyl)azetidin-3-ol) to identify trends in substituent-driven activity .
Basic Question: What computational methods are suitable for predicting the binding mode of this compound to target proteins?
Answer:
- Molecular Docking : Tools like AutoDock Vina can predict ligand-receptor interactions. Use crystal structures of homologous proteins (e.g., dopamine or serotonin receptors) as templates .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to evaluate conformational changes .
- Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate binding affinities, correlating with experimental IC values .
Advanced Question: What strategies optimize the aqueous solubility of this compound for in vivo studies?
Answer:
- Salt Formation : Convert the free base to a hydrochloride salt, as seen in analogs like Azetidin-3-ol hydrochloride, which improves water solubility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo.
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility without altering pharmacological activity .
Basic Question: What safety precautions are essential when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for azetidine-containing waste .
Advanced Question: How can chiral resolution be achieved for stereoisomers of this compound?
Answer:
- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enables separation, as demonstrated for related azetidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
